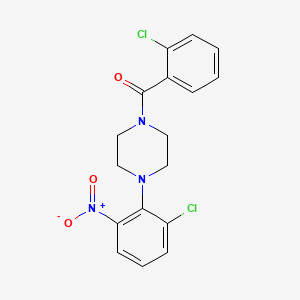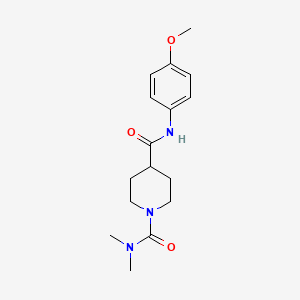
1-(2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research for its various applications. The compound is synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用机制
The mechanism of action of 1-(2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine involves the blocking of ion channels. The compound binds to the ion channels, preventing the flow of ions through the channels. This action results in the inhibition of the transmission of signals in the central nervous system.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to block the ion channels, which are essential for the functioning of the central nervous system. This property has made it a useful tool in studying the underlying mechanisms of neurological disorders. Additionally, the compound has been shown to have an effect on the cardiovascular system, where it causes a decrease in blood pressure and heart rate.
实验室实验的优点和局限性
1-(2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has several advantages in lab experiments. The compound is easy to synthesize and has a high purity. Additionally, the compound has a long half-life, which makes it useful for studying the long-term effects of ion channel blockers. However, the compound has some limitations in lab experiments. The compound is toxic and requires special handling and disposal procedures. Additionally, the compound has a narrow therapeutic window, which makes it difficult to use in vivo.
未来方向
There are several future directions for the study of 1-(2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine. One of the areas of interest is the development of new ion channel blockers that have a broader therapeutic window. Additionally, the compound can be used to study the underlying mechanisms of neurological disorders, such as epilepsy and Parkinson's disease. The compound can also be used to study the effects of ion channel blockers on the cardiovascular system.
Conclusion:
In conclusion, this compound is a useful tool in scientific research. The compound has several applications, including the study of ion channels and the underlying mechanisms of neurological disorders. The compound is easy to synthesize and has a high purity. However, the compound has some limitations in lab experiments, including its toxicity and narrow therapeutic window. There are several future directions for the study of the compound, including the development of new ion channel blockers and the study of the effects of ion channel blockers on the cardiovascular system.
合成方法
The synthesis of 1-(2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine can be achieved through various methods. One of the commonly used methods is the reaction of 2-chloro-6-nitroaniline with benzoyl chloride in the presence of piperazine. The reaction takes place under reflux conditions and yields the desired compound. Another method involves the reaction of 2-chloro-6-nitroaniline with benzoyl chloride in the presence of sodium carbonate and piperazine. The reaction takes place under reflux conditions and yields the desired compound.
科学研究应用
1-(2-chlorobenzoyl)-4-(2-chloro-6-nitrophenyl)piperazine has been widely used in scientific research for various applications. One of the significant applications is in the field of neuroscience, where it is used as a tool to study the function of ion channels. The compound has been shown to block the ion channels, which are essential for the functioning of the central nervous system. This property has made it a useful tool in studying the underlying mechanisms of neurological disorders.
属性
IUPAC Name |
[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-13-5-2-1-4-12(13)17(23)21-10-8-20(9-11-21)16-14(19)6-3-7-15(16)22(24)25/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZFRIGKZANZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5372272.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5372295.png)
![6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5372301.png)

![1-allyl-4-[(2-methylcyclopropyl)carbonyl]piperazine](/img/structure/B5372306.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-ethylpyrimidine-5-carboxamide](/img/structure/B5372312.png)

![5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B5372319.png)
![6-[2-(4-biphenylyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5372327.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5372328.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5372330.png)
![1-{6-[4-(4-chlorobenzyl)-4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl}ethanone](/img/structure/B5372339.png)